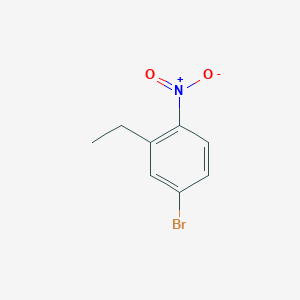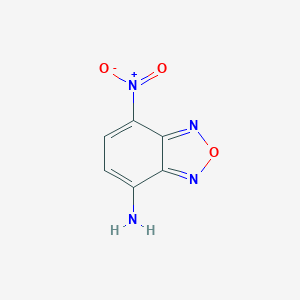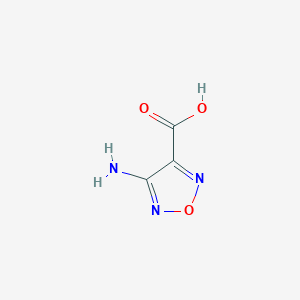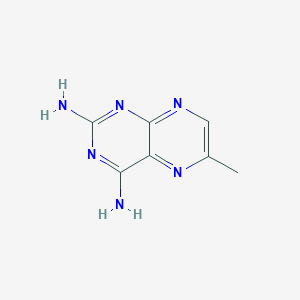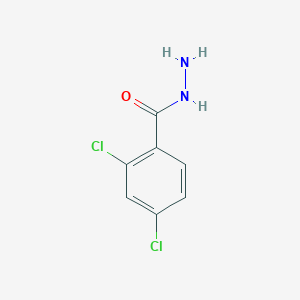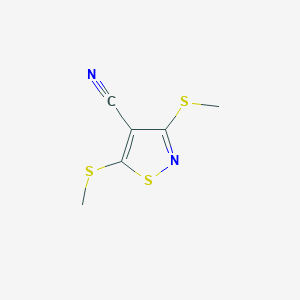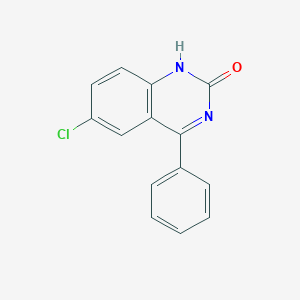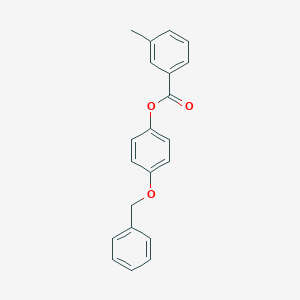
4-(Benzyloxy)phenyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenyl 3-methylbenzoate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzoates, which are widely used in the pharmaceutical industry. BMB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)phenyl 3-methylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects through various pathways. 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to induce apoptosis or programmed cell death in cancer cells. 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to inhibit the activity of certain proteins such as p38 and Akt, which are involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(Benzyloxy)phenyl 3-methylbenzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(Benzyloxy)phenyl 3-methylbenzoate has also been shown to have anti-inflammatory and antioxidant properties. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Benzyloxy)phenyl 3-methylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(Benzyloxy)phenyl 3-methylbenzoate is soluble in organic solvents, which makes it easy to dissolve in various reaction mixtures. 4-(Benzyloxy)phenyl 3-methylbenzoate has been extensively studied for its potential applications in various fields, which makes it a useful compound for research. However, there are also limitations to using 4-(Benzyloxy)phenyl 3-methylbenzoate in lab experiments. 4-(Benzyloxy)phenyl 3-methylbenzoate has low water solubility, which makes it difficult to dissolve in aqueous solutions. 4-(Benzyloxy)phenyl 3-methylbenzoate is also sensitive to light and air, which can cause degradation of the compound.
Direcciones Futuras
There are several future directions for the research of 4-(Benzyloxy)phenyl 3-methylbenzoate. One potential direction is to investigate the mechanism of action of 4-(Benzyloxy)phenyl 3-methylbenzoate in more detail. This could involve studying the interactions of 4-(Benzyloxy)phenyl 3-methylbenzoate with various proteins and enzymes involved in cell signaling and metabolism. Another direction is to explore the potential applications of 4-(Benzyloxy)phenyl 3-methylbenzoate in the treatment of other diseases such as diabetes and cardiovascular disease. 4-(Benzyloxy)phenyl 3-methylbenzoate could also be used as a building block for the synthesis of new materials and polymers with unique properties. Finally, more studies could be conducted to investigate the safety and toxicity of 4-(Benzyloxy)phenyl 3-methylbenzoate in humans and animals.
Métodos De Síntesis
The synthesis of 4-(Benzyloxy)phenyl 3-methylbenzoate involves the reaction of 4-hydroxyphenyl 3-methylbenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography. The yield of 4-(Benzyloxy)phenyl 3-methylbenzoate is typically around 50-60%.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)phenyl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 4-(Benzyloxy)phenyl 3-methylbenzoate has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to have insecticidal and fungicidal properties. It has been used as a pesticide to control pests and diseases in crops. In material science, 4-(Benzyloxy)phenyl 3-methylbenzoate has been used as a building block for the synthesis of various polymers and materials.
Propiedades
Número CAS |
5162-11-8 |
|---|---|
Nombre del producto |
4-(Benzyloxy)phenyl 3-methylbenzoate |
Fórmula molecular |
C21H18O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-phenylmethoxyphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-6-5-9-18(14-16)21(22)24-20-12-10-19(11-13-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clave InChI |
LLRLJEAKKLKYFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



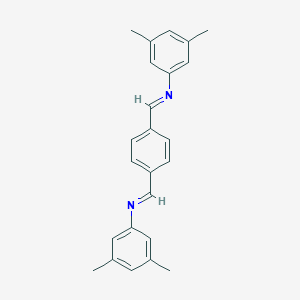
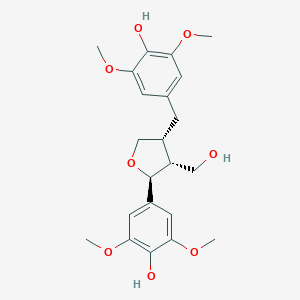
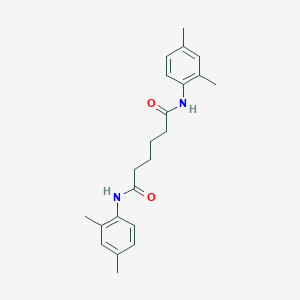
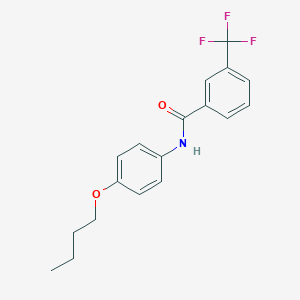
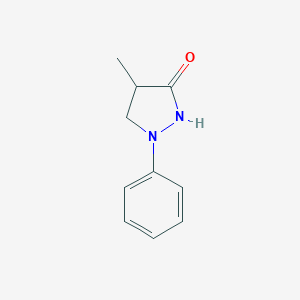
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
